Heptakis(3-O-acetyl-2 6-DI-O-methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin is a hydrophilic derivative of cyclodextrin, a cyclic oligosaccharide composed of glucose units. This compound is known for its ability to improve the solubility, dissolution rate, and bioavailability of poorly water-soluble drugs . It is commonly used as a drug carrier in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin involves the acetylation of the hydroxyl groups at the 3-position of Heptakis(2,6-di-O-methyl)-β-cyclodextrin. This process is typically carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining the reaction mixture at a specific temperature and time to ensure complete acetylation .
Industrial Production Methods: Industrial production of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin undergoes various chemical reactions, including substitution and hydrolysis . The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin include acetic anhydride for acetylation and acids or bases for hydrolysis . The reaction conditions vary depending on the desired product and include specific temperatures, pH levels, and reaction times .
Major Products: The major products formed from the reactions of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin include the deacetylated derivatives and other substituted cyclodextrins .
Scientific Research Applications
Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin has a wide range of scientific research applications. In chemistry, it is used as a stationary phase for gas chromatography to separate enantiomers . In biology and medicine, it serves as a drug carrier to enhance the solubility and bioavailability of poorly water-soluble drugs . Additionally, it is used in the pharmaceutical industry to improve the stability and delivery of various therapeutic agents .
Mechanism of Action
The mechanism of action of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, enhancing its solubility and stability . This inclusion complex formation is driven by hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin is unique compared to other cyclodextrin derivatives due to its specific substitution pattern. Similar compounds include Heptakis(2,6-di-O-methyl)-β-cyclodextrin and Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin . While these compounds also improve solubility and bioavailability, Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin offers distinct advantages in terms of its inclusion capacity and reduced hemolytic activity .
Properties
IUPAC Name |
[38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H112O42/c1-29(71)92-50-43-36(22-78-8)99-64(57(50)85-15)107-44-37(23-79-9)101-66(59(87-17)51(44)93-30(2)72)109-46-39(25-81-11)103-68(61(89-19)53(46)95-32(4)74)111-48-41(27-83-13)105-70(63(91-21)55(48)97-34(6)76)112-49-42(28-84-14)104-69(62(90-20)56(49)98-35(7)77)110-47-40(26-82-12)102-67(60(88-18)54(47)96-33(5)75)108-45-38(24-80-10)100-65(106-43)58(86-16)52(45)94-31(3)73/h36-70H,22-28H2,1-21H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGPTTRGLYIRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC)OC3C(OC(C(C3OC(=O)C)OC)OC4C(OC(C(C4OC(=O)C)OC)OC5C(OC(C(C5OC(=O)C)OC)OC6C(OC(C(C6OC(=O)C)OC)OC7C(OC(C(C7OC(=O)C)OC)OC8C(OC(O2)C(C8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H112O42 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1625.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.